2-Bromo-5-fluorobenzotrifluoride
Overview
Description
2-Bromo-5-fluorobenzotrifluoride is an organofluorine compound with the molecular formula C(_7)H(_3)BrF(_4). It is a colorless to pale yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
2-Bromo-5-fluorobenzotrifluoride is an organic synthetic intermediate . It doesn’t have a specific biological target but is used in the synthesis of various compounds, including pharmaceuticals .
Mode of Action
As a synthetic intermediate, this compound interacts with other chemicals in a reaction to form new compounds. For example, it can be used in the preparation of poly(arylene ether)s .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound it’s used to synthesize. For instance, if it’s used to synthesize a certain pharmaceutical, the affected pathways would be those targeted by that drug .
Pharmacokinetics
These properties would be crucial for any final compound synthesized using this compound .
Result of Action
The effects would be determined by the final compound it’s used to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorobenzotrifluoride typically involves the bromination of 3-fluorobenzotrifluoride. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used for this bromination include bromine (Br(_2)) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl(_3)) .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The fluorine and trifluoromethyl groups on the benzene ring influence the reactivity and selectivity of further electrophilic substitutions.
Reduction: The compound can be reduced to form 2-fluoro-5-trifluoromethylbenzene under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO(_3)) for nitration or sulfuric acid (H(_2)SO(_4)) for sulfonation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H(_2)).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-amino-5-fluorobenzotrifluoride.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of 2-fluoro-5-trifluoromethylbenzene.
Scientific Research Applications
2-Bromo-5-fluorobenzotrifluoride is widely used in scientific research due to its versatility as a building block in organic synthesis. Its applications include:
Chemistry: Used as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Medicine: Utilized in the synthesis of drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Used in the production of specialty chemicals, including liquid crystals and advanced materials.
Comparison with Similar Compounds
2-Bromo-5-fluorobenzotrifluoride can be compared with other halogenated benzotrifluorides, such as:
2-Chloro-5-fluorobenzotrifluoride: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.
2-Bromo-4-fluorobenzotrifluoride: The position of the fluorine atom is different, leading to variations in chemical behavior and applications.
2-Bromo-5-chlorobenzotrifluoride: Contains both bromine and chlorine atoms, offering unique reactivity patterns compared to this compound.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and selectivity in organic synthesis, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDVAZGOACECLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334516 | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40161-55-5 | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40161-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.